molecular formula C12H12N2O3 B13501265 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13501265
M. Wt: 232.23 g/mol
InChI Key: WCSSFRVATILTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-(2-hydroxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid, while reduction of the carboxylic acid group can produce 5-(2-methoxyphenyl)-1-methyl-1h-pyrazole-4-methanol .

Scientific Research Applications

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl group can enhance its binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)acetic acid: Similar structure but lacks the pyrazole ring.

    5-(2-Methoxyphenyl)-2-furoic acid: Contains a furan ring instead of a pyrazole ring.

    4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one: Contains a different substitution pattern on the pyrazole ring

Uniqueness

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylhydrazine with appropriate carbonyl compounds, followed by carboxylation. Various methodologies have been reported, including the Knorr synthesis which utilizes 4-aryl-2,4-diketoesters and arylhydrazines under reflux conditions .

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

  • Compounds containing the pyrazole scaffold have shown promising anticancer properties. Specifically, derivatives of 1H-pyrazole have been reported to inhibit the growth of multiple cancer cell lines including lung, breast (MDA-MB-231), and liver cancers (HepG2) .
  • The mechanism of action often involves the inhibition of key cellular pathways that regulate proliferation and apoptosis .

2. Antimicrobial and Antifungal Properties

  • The compound exhibits notable antifungal activity against several phytopathogenic fungi, outperforming established fungicides like boscalid in certain assays .
  • Its antimicrobial properties extend to various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent .

3. Anti-inflammatory Effects

  • Research indicates that pyrazole derivatives can modulate inflammatory responses, making them candidates for treating conditions characterized by excessive inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • The presence of a carboxylic acid group is vital for maintaining activity against neurotensin receptors, with modifications leading to decreased potency .
  • Molecular docking studies highlight that specific substitutions on the pyrazole ring can enhance binding affinity and selectivity towards target proteins .

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Evaluation
In a study assessing its anticancer effects, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, particularly in breast and liver cancer cells .

Case Study 2: Antifungal Activity
A comparative study demonstrated that this compound exhibited higher antifungal activity against seven different fungal strains compared to standard treatments. This suggests its potential as an effective antifungal agent .

Data Tables

Activity Type Cell Lines/Organisms IC50/EC50 Values Reference
AnticancerMDA-MB-231 (Breast Cancer)0.5 μM
HepG2 (Liver Cancer)0.8 μM
AntifungalFungal Strains< 10 μg/mL
Anti-inflammatoryIn vitro modelsVariable

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16)

InChI Key

WCSSFRVATILTLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.